molecular formula C15H15N3S2 B2712983 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 439096-06-7

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2712983
CAS No.: 439096-06-7
M. Wt: 301.43
InChI Key: OTMNWLDRKSYTOD-UHFFFAOYSA-N
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Description

BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .


Synthesis Analysis

A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .


Molecular Structure Analysis

The functional groups on the BTBT scaffold can be tuned, which allows the solid-state assembly and molecular orbital energy levels to be modulated .


Chemical Reactions Analysis

The charge transport properties of BTBT-containing small-molecule:polymer blends revealed the importance of molecular ordering during phase segregation and matching the highest occupied molecular orbital energy level with that of the semiconducting polymer binder .


Physical and Chemical Properties Analysis

This molecule self-assembles in water to give hydrogels over a broad range of pH values. Hydrogelation is triggered by both pH changes and variations in salt concentrations .

Scientific Research Applications

Synthesis and Fluorescence Properties

  • A study by Yokota et al. (2012) explored the synthesis of new fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine. These compounds demonstrated solid-state fluorescence, with some showing strong emission properties. This highlights their potential use in fluorescence-based applications and analytical methods (Yokota et al., 2012).

Crystal Structure and Biological Evaluation

  • Stolarczyk et al. (2021) conducted a study on the crystal structure and biological evaluation of pyrimidine derivatives. They found that certain derivatives with specific groups at the 4-position exhibit anticancer properties and moderate antibacterial activity. This suggests potential medicinal and pharmaceutical applications for such compounds (Stolarczyk et al., 2021).

Antifolate Inhibitors and Antitumor Agents

  • Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, targeting antitumor and antibacterial applications. Their study indicates the potential of these compounds in developing new treatments for cancer and bacterial infections (Gangjee et al., 1996).

Polyimides with High Refractive Index

  • Tapaswi et al. (2015) investigated the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, demonstrating high refractive indices and small birefringence. Such materials could be used in optical applications and electronics (Tapaswi et al., 2015).

Antimicrobial Activity

  • Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives, some of which exhibited pronounced antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis of Novel Pyrimidine Selanyl Derivatives

  • Alshahrani et al. (2018) synthesized new pyrimidine selanyl derivatives, which could have applications in various chemical processes and pharmaceutical research (Alshahrani et al., 2018).

Mechanism of Action

The BTBT core is a popular structural motif in the design of high-mobility organic semiconductors . The insertion of the self-assembling subunit allows control of the supramolecular organization .

Future Directions

The study underscores the value of the synthetic methodology in providing a platform from which to study structure–property relationships in an underrepresented family of unsymmetrical BTBT molecular semiconductors .

Properties

IUPAC Name

2-methylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-19-15-16-12-10-6-2-3-7-11(10)20-13(12)14(17-15)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMNWLDRKSYTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)N3CCCC3)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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